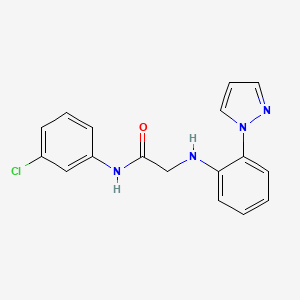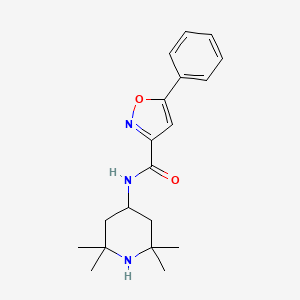![molecular formula C11H14Cl2N2O4S2 B7547696 4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)
4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTT-OMe and is synthesized through a specific method.
作用機序
DTT-OMe exerts its inhibitory effect on cysteine proteases by irreversibly modifying the catalytic cysteine residue. The sulfonyl group of DTT-OMe reacts with the thiol group of the cysteine residue, resulting in the formation of a covalent bond. This modification prevents the protease from functioning properly, leading to its inhibition.
Biochemical and Physiological Effects:
DTT-OMe has been shown to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit various cysteine proteases, including cathepsin B, L, and S. Physiologically, DTT-OMe has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity.
実験室実験の利点と制限
DTT-OMe has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, making it an ideal tool compound for studying their activity. DTT-OMe is also stable and easy to handle, making it suitable for use in various assays. However, DTT-OMe has some limitations, such as its irreversible binding to cysteine residues, which can make it difficult to study the protease activity after inhibition.
将来の方向性
There are several future directions for the use of DTT-OMe in scientific research. One potential application is in drug discovery, where DTT-OMe can be used as a starting point for developing more potent and selective inhibitors of cysteine proteases. Another future direction is in studying the physiological effects of DTT-OMe, such as its potential as an anticancer agent. Additionally, DTT-OMe can be used in combination with other compounds to study their synergistic effects on protease activity.
Conclusion:
In conclusion, DTT-OMe is a chemical compound that has numerous potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DTT-OMe is a valuable tool compound for studying cysteine proteases and has the potential to be developed into a therapeutic agent for various diseases.
合成法
DTT-OMe is synthesized through a multistep process that involves the reaction of 2,5-dichlorothiophene-3-sulfonyl chloride with 4-(aminomethyl)oxane-4-carboxamide. The reaction takes place in the presence of a base, and the resulting product is purified through column chromatography. The purity of the final product is confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
科学的研究の応用
DTT-OMe has numerous potential applications in scientific research. It has been used as a tool compound in various studies related to protein modification, enzymatic activity, and drug discovery. DTT-OMe has been reported to be a potent inhibitor of cysteine proteases, which are involved in various diseases such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
4-[[(2,5-dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O4S2/c12-8-5-7(9(13)20-8)21(17,18)15-6-11(10(14)16)1-3-19-4-2-11/h5,15H,1-4,6H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLDBTLINWIQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(SC(=C2)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9S)-11-(4-methylthiadiazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7547616.png)
![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)

![(5-Amino-3-pyridin-2-yl-1,2,4-triazol-1-yl)-[6-(diethylamino)pyridin-3-yl]methanone](/img/structure/B7547640.png)
![N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547667.png)
![N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7547671.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)
![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)